![molecular formula C17H14BrN3O4 B2917163 (2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1428350-47-3](/img/structure/B2917163.png)
(2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
(2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H14BrN3O4 and its molecular weight is 404.22. The purity is usually 95%.
BenchChem offers high-quality (2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxicity Testing of Benzofuran Derivatives
Research on the synthesis and structure of benzofuran derivatives, such as 2-aroylbenzofuran-3-ols, has shown potential applications in the field of cancer research. These compounds were tested for their in vitro cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents. This research highlights the broader category of bromophenols and related compounds for therapeutic uses against cancer (Nguyễn Tiến Công et al., 2020).
Biological Evaluation of Bromophenol Derivatives
A study on the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors suggests another scientific application. These compounds exhibited significant inhibitory activity against human carbonic anhydrase isozymes, indicating their potential in designing inhibitors for therapeutic targets (Yusuf Akbaba et al., 2013).
Antimicrobial Evaluation of Pyrrolylnaphtho[2,1-b] Furan Derivatives
The synthesis and antimicrobial evaluation of new pyrrolylnaphtho[2,1-b]furan derivatives show applications in developing antibacterial and antifungal agents. These compounds were tested for their efficacy against various microbial strains, indicating their usefulness in addressing antimicrobial resistance (Joshi S.D et al., 2010).
Antioxidant Activity of Marine Red Alga Derivatives
A study on the isolation, characterization, and evaluation of antioxidant activity of bromophenols from marine red algae Rhodomela confervoides illustrates the potential of such compounds in food preservation and health supplements. These natural antioxidants showed potent activity, suggesting their application in preventing oxidative deterioration of food (Ke-kai Li et al., 2011).
properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4/c1-23-11-4-5-13(18)12(7-11)17(22)21-8-10(9-21)16-19-15(20-25-16)14-3-2-6-24-14/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAMLLRGCBBHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone |
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